molecular formula C26H30N2O3S B2655245 1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine CAS No. 943075-39-6

1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine

Cat. No. B2655245
CAS RN: 943075-39-6
M. Wt: 450.6
InChI Key: GGLXZGHKQAWIHB-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine, also known as DMeBMPP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonin and dopamine systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cancer cell growth, and the reduction of drug reward. However, more research is needed to fully understand the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine in lab experiments is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its mechanism of action and potential side effects, which requires further research.

Future Directions

There are several future directions for research on 1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine. One direction is to further investigate its mechanism of action and potential therapeutic applications in various fields. Another direction is to study the potential side effects and toxicity of this compound. Additionally, research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine involves the reaction of diphenylmethyl chloride with 4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(Diphenylmethyl)-4-(4-ethoxy-3-methylbenzenesulfonyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells. In drug addiction research, this compound has been shown to reduce the rewarding effects of drugs of abuse.

properties

IUPAC Name

1-benzhydryl-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-3-31-25-15-14-24(20-21(25)2)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20,26H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXZGHKQAWIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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